REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:4])[CH3:3].[C:5]1([O:15][CH2:16][CH:17]2[O:19][CH2:18]2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[CH3:1][CH:2]([NH:4][CH2:18][CH:17]([OH:19])[CH2:16][O:15][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[CH3:3]
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 23 hours
|
Duration
|
23 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:4])[CH3:3].[C:5]1([O:15][CH2:16][CH:17]2[O:19][CH2:18]2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[CH3:1][CH:2]([NH:4][CH2:18][CH:17]([OH:19])[CH2:16][O:15][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[CH3:3]
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 23 hours
|
Duration
|
23 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:4])[CH3:3].[C:5]1([O:15][CH2:16][CH:17]2[O:19][CH2:18]2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[CH3:1][CH:2]([NH:4][CH2:18][CH:17]([OH:19])[CH2:16][O:15][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[CH3:3]
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 23 hours
|
Duration
|
23 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC1=CC=CC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |